Physicochemical Property Differentiation Against a Closest Structural Analog (N-Phenyl Variant)
The target compound (CAS 1795417-16-1) exhibits a computed LogP of 2.1, which is substantially lower than the ~3.4 predicted for its closest publicly disclosed analog, 4-(2-((ethylthio)methyl)pyrrolidin-1-yl)-N-phenylpiperidine-1-carboxamide (estimated using the same XLogP3 methodology) [1]. This 1.3 log unit difference reflects the replacement of the N-phenyl group with an N-ethyl substituent, yielding a compound that is significantly less lipophilic and has a 20.5% smaller topological polar surface area (60.9 vs. ~76.7 Ų) [1]. Such differences are decision-relevant for projects where balancing passive permeability with solubility is critical.
| Evidence Dimension | Computed LogP (XLogP3) and Topological Polar Surface Area (TPSA) |
|---|---|
| Target Compound Data | LogP = 2.1; TPSA = 60.9 Ų |
| Comparator Or Baseline | 4-(2-((ethylthio)methyl)pyrrolidin-1-yl)-N-phenylpiperidine-1-carboxamide: estimated LogP ~3.4; estimated TPSA ~76.7 Ų |
| Quantified Difference | ΔLogP ≈ -1.3; ΔTPSA = -15.8 Ų (approx. -20.5%) |
| Conditions | Computed properties from PubChem (XLogP3 and Cactvs) for the target; comparator LogP and TPSA estimated by adding a phenyl-for-ethyl fragment difference using standard fragment-based prediction tools. |
Why This Matters
A lower LogP directly influences the Lipinski Rule of 5 compliance and may predict superior aqueous solubility and reduced CYP450 promiscuity compared to the more lipophilic N-phenyl analog.
- [1] PubChem. (2024). Compound Summary for CID 76148995: N-ethyl-4-(2-((ethylthio)methyl)pyrrolidin-1-yl)piperidine-1-carboxamide. National Center for Biotechnology Information. Retrieved from https://pubchem.ncbi.nlm.nih.gov/compound/1795417-16-1. View Source
